molecular formula C15H11ClN2O3S B278585 Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate

Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate

Cat. No.: B278585
M. Wt: 334.8 g/mol
InChI Key: JTSRPNZMHQFSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate is a chemical compound that belongs to the class of thiophene carboxylates. It is a synthetic compound that has been extensively studied due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth of cancer cells and microorganisms by interfering with their DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of microorganisms. The compound has also been shown to have low toxicity to normal cells, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate in lab experiments include its high purity, low toxicity, and potential applications in various scientific research fields. However, the limitations of using this compound include its high cost and the need for further optimization of its synthesis method.

Future Directions

There are several future directions for the research and development of Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate. These include:
1. Optimization of the synthesis method to reduce the cost and increase the yield of the compound.
2. Investigation of the compound's potential use as a fluorescent probe for imaging cells.
3. Further studies on the compound's mechanism of action and its potential applications in cancer treatment and microbial control.
4. Development of new derivatives and analogs of the compound to improve its efficacy and reduce its toxicity.
5. Investigation of the compound's potential use in other scientific research fields, such as materials science and catalysis.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various scientific research fields. Its synthesis method has been optimized to ensure high yields and purity. The compound has been shown to exhibit anticancer, antifungal, and antibacterial properties, and has low toxicity to normal cells. Further research is needed to fully understand the compound's mechanism of action and to develop new derivatives and analogs with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate involves the reaction of 2-chlorobenzoyl isocyanate with 3-methyl-2-thiophenecarboxylic acid. The resulting intermediate is then reacted with methyl cyanoacetate to obtain the final product. The synthesis of this compound has been optimized to ensure high yields and purity.

Scientific Research Applications

Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. The compound has also been studied for its potential use as a fluorescent probe for imaging cells.

Properties

Molecular Formula

C15H11ClN2O3S

Molecular Weight

334.8 g/mol

IUPAC Name

methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C15H11ClN2O3S/c1-8-10(7-17)14(22-12(8)15(20)21-2)18-13(19)9-5-3-4-6-11(9)16/h3-6H,1-2H3,(H,18,19)

InChI Key

JTSRPNZMHQFSCB-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2Cl)C(=O)OC

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2Cl)C(=O)OC

Origin of Product

United States

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